molecular formula C25H25N2I B191208 Cryptocyanine CAS No. 4727-50-8

Cryptocyanine

Cat. No. B191208
CAS RN: 4727-50-8
M. Wt: 480.4 g/mol
InChI Key: CEJANLKHJMMNQB-UHFFFAOYSA-M
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Description

Cryptocyanine is a fluorescent dye . It is closely related structurally and phylogenetically to arthropod hemocyanin . Despite losing the ability to bind oxygen, cryptocyanine continues to be synthesized, indicating that it has been exploited to carry out new functions .


Molecular Structure Analysis

Cryptocyanin has a similar sequence and hexameric quaternary structure to hemocyanin . It lacks several of the six critical copper-binding histidines, which is why it has lost the ability to bind oxygen .


Physical And Chemical Properties Analysis

Cryptocyanine is a fluorescent dye . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Photothermal Therapy : Cryptocyanine-based probes, such as Mito-CCy, show promise in photothermal therapy (PTT). These probes demonstrate efficient photothermal conversion and cytotoxicity against cancer cells like HeLa cells. Mito-CCy, in particular, targets mitochondria, making it more effective due to local heating and reactive oxygen species production (Jung et al., 2017).

  • Laser Technology : Cryptocyanine in methanol has been used as a passive Q-switch in ruby lasers, producing giant pulses of significant peak power, which are comparable to other Q-switching techniques (Kafalas et al., 1964).

  • Crustacean Molting Protein : Cryptocyanin, a protein in crab hemolymph, shares similarities with hemocyanin, a copper-containing oxygen-transport protein in arthropods. It plays a significant role in the molt cycle of crabs, influencing the formation of the new exoskeleton (Terwilliger et al., 1999).

  • New Exoskeleton Formation in Crabs : Further research on cryptocyanin in crabs (Cancer magister) highlights its crucial role in forming the new exoskeleton during the premolt stage. This finding illustrates the adaptation of a gene duplication product (cryptocyanin) for new functions, diverging from its ancestral role in oxygen transport (Terwilliger et al., 2005).

  • Ruby Lasers and Photodecomposition : Cryptocyanine solutions in high peak power ruby lasers are subject to photodecomposition. The research provides insights into stabilizing these solutions and suggests mechanisms for the irreversible bleaching of methanolic cryptocyanine solutions (Hollier, 1973).

  • S2 → S0 Fluorescence : The blue and red fluorescence of cryptocyanine solutions was observed under certain light excitation conditions, providing evidence of the S2 → S0 transition. This research contributes to the understanding of cryptocyanine's photophysical properties (Řehák et al., 1977).

Safety And Hazards

Cryptocyanine is fatal if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

NK-4, a type of Cryptocyanine, plays a key role in the treatment of various diseases . The therapeutic effects of NK-4’s antioxidative and neuroprotective properties in animal models are now under development . It is expected that NK-4 could be developed in more therapeutic strategies to treat many types of diseases, such as neurodegenerative and retinal degenerative diseases .

properties

IUPAC Name

(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N2.HI/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJANLKHJMMNQB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark green crystalline powder; [Acros Organics MSDS]
Record name Cryptocyanine
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Product Name

Cryptocyanine

CAS RN

4727-50-8
Record name Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1)
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Record name Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1)
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Record name 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolylidene)prop-1-enyl]quinolinium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,310
Citations
HS Jung, JH Lee, K Kim, S Koo, P Verwilst… - Journal of the …, 2017 - ACS Publications
Cryptocyanine-based probes exhibit highly efficient … -targeted, NIR-absorbing cryptocyanine probe (Mito-CCy) and … In contrast, the corresponding cryptocyanine (CCy) lacking the …
Number of citations: 276 pubs.acs.org
S Liu, T Matsuo, T Abe - International Journal of Molecular Sciences, 2023 - mdpi.com
NK-4 plays a key role in the treatment of various diseases, such as in hay fever to expect anti-allergic effects, in bacterial infections and gum abscesses to expect anti-inflammatory …
Number of citations: 10 www.mdpi.com
M Andorn, KH Bar‐Eli - The Journal of Chemical Physics, 1971 - pubs.aip.org
The deviations from Beer—Lambert's law of solutions of cryptocyanine were measured when … The blue fluorescence of cryptocyanine is explained in terms of our results. A level scheme …
Number of citations: 29 pubs.aip.org
A Müller, E Pflüger - Chemical Physics Letters, 1968 - Elsevier
… (lo-5 M/l) of cryptocyanine in methanol and waterfree glycerol are not very different. They consist of a strong red band (Xmax = 706 nm, f = 0.9 in methanol; Xmax = 714 nm, f = 0.8 in …
Number of citations: 34 www.sciencedirect.com
JP Fouassier, DJ Lougnot, J Faure - Chemical Physics Letters, 1975 - Elsevier
A picosecond spectroscopy device has been tested in the lifetime measurement of the first excited singlet state of cryptocyanine in various solvents, for which several different data have …
Number of citations: 12 www.sciencedirect.com
AT Eske, KR Naqvi - Chemical Physics Letters, 1979 - Elsevier
iodide (DDI) in different solvents have sults have been widely discrepant [Il f I_ nor show sasfacrory agreement_ As in oth- L Page 1 Volume 63_ number I CHEMICAL PHYSICS …
Number of citations: 27 www.sciencedirect.com
H Schüller, H Puell - Optics Communications, 1971 - Elsevier
… Measured transmission versus incident light intensity for solutions of cryptocyanine in … excited singlet states of cryptocyanine dissolved in glycerol and methanol at room temperature. …
Number of citations: 31 www.sciencedirect.com
V Rěhák, A Novak, M Titz - Chemical Physics Letters, 1977 - Elsevier
… The blue and red fluorcscencc of cryptocyanine colutions Wits observed under conditions of steady-stay light evcltation and during Q-swttched ruby her cxitation. … Mliller and Pfliiger …
Number of citations: 23 www.sciencedirect.com
S Koya-Miyata, K Kohno, T Morimoto… - … Zasshi: Journal of the …, 2022 - europepmc.org
Transient receptor potential vanilloid 2 (TRPV2) channels are expressed and play functional roles in various immune cells. Physical stimuli leading to TRPV2 activation causes mast cell …
Number of citations: 1 europepmc.org
BL Booth - Applied optics, 1969 - opg.optica.org
Cryptocyanine dye dissolved in methanol is used as a passive Q-switching mechanism in ruby laser cavities. Due to strong absorption at the ruby laser emission wavelength of 694.3 nm…
Number of citations: 7 opg.optica.org

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